Cas no 2138170-88-2 (1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride)
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2138170-88-2
- EN300-727167
- 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride
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- Inchi: 1S/C6H9FN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3
- InChI Key: GMDBODMJGJORSM-UHFFFAOYSA-N
- SMILES: S(C1C=NN(C=1)C(C)C)(=O)(=O)F
Computed Properties
- Exact Mass: 192.03687687g/mol
- Monoisotopic Mass: 192.03687687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 60.3Ų
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727167-0.05g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 0.05g |
$395.0 | 2023-05-26 | ||
| Enamine | EN300-727167-0.1g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 0.1g |
$414.0 | 2023-05-26 | ||
| Enamine | EN300-727167-0.25g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 0.25g |
$432.0 | 2023-05-26 | ||
| Enamine | EN300-727167-0.5g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 0.5g |
$451.0 | 2023-05-26 | ||
| Enamine | EN300-727167-1.0g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 1g |
$470.0 | 2023-05-26 | ||
| Enamine | EN300-727167-2.5g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 2.5g |
$923.0 | 2023-05-26 | ||
| Enamine | EN300-727167-5.0g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 5g |
$1364.0 | 2023-05-26 | ||
| Enamine | EN300-727167-10.0g |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride |
2138170-88-2 | 10g |
$2024.0 | 2023-05-26 |
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride
Professional Introduction to Compound with CAS No. 2138170-88-2 and Product Name: 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride
The compound with the CAS number 2138170-88-2 and the product name 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The 1H-pyrazole core is a well-studied heterocyclic scaffold, known for its versatility in medicinal chemistry, while the sulfonyl fluoride moiety introduces reactivity that can be exploited in synthetic transformations and biological assays.
Recent research has highlighted the importance of 1-(propan-2-yl)-1H-pyrazole derivatives in the development of novel therapeutic agents. The pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to form stable hydrogen bonds and its compatibility with various pharmacophoric groups. The introduction of a sulfonyl fluoride group at the 4-position of the pyrazole ring enhances the compound's utility as an intermediate in synthesizing more complex molecules. This modification not only provides a handle for further functionalization but also influences the electronic properties of the molecule, making it a valuable tool in medicinal chemistry.
The sulfonyl fluoride group is particularly interesting because it can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position. This reactivity has been leveraged in the synthesis of peptidomimetics, where the sulfonyl fluoride serves as a protecting group or a site for selective modification. Additionally, sulfonyl fluorides have been explored as bioisosteres, replacing other functional groups to achieve desired pharmacokinetic properties such as improved solubility or metabolic stability.
In the context of drug discovery, 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride has shown promise as a building block for developing small-molecule inhibitors. The combination of the pyrazole core and the sulfonyl fluoride group creates a molecule with potential dual functionality—interacting with biological targets while also serving as a versatile intermediate. Studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various enzymes and receptors, making them candidates for further optimization into lead compounds.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. The pyrazole scaffold is known to be compatible with kinase inhibition due to its ability to mimic ATP binding pockets. The sulfonyl fluoride group can be further modified to enhance binding affinity or selectivity, making this compound a valuable starting point for developing kinase inhibitors.
Recent advances in computational chemistry have also contributed to the understanding of how 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride interacts with biological targets. Molecular modeling studies have revealed that this compound can effectively bind to active sites on enzymes, suggesting its potential as an inhibitor. These studies have provided insights into how structural modifications can improve binding affinity and selectivity, guiding future synthetic efforts.
The synthetic utility of this compound extends beyond kinase inhibition. It has been used as an intermediate in the preparation of other heterocyclic compounds, including those with applications in material science and agrochemicals. The reactivity of the sulfonyl fluoride group allows for facile introduction of various substituents, enabling the creation of libraries of compounds for high-throughput screening.
In conclusion, 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl fluoride (CAS No. 2138170-88-2) represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a versatile building block for drug discovery and development. The combination of the pyrazole core and the sulfonyl fluoride group offers numerous opportunities for further exploration, particularly in the development of small-molecule inhibitors targeting enzymes such as kinases. As research continues to uncover new applications for this compound, it is likely to remain a valuable tool in both academic and industrial settings.
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